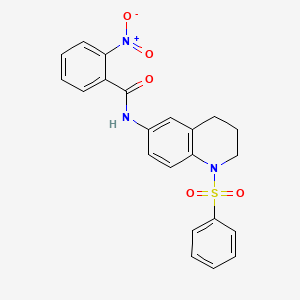
2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemical entities known for their structural complexity and potential for diverse chemical reactions and applications. Although direct studies on this specific compound are scarce, insights can be drawn from related research on compounds with similar structural motifs, such as tetrahydroquinolines and their derivatives, which are often studied for their chemical reactivity, synthesis methods, and various physical and chemical properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves condensation reactions, cyclization processes, and functional group transformations. For example, the synthesis of tetrahydroisoquinolines has been achieved via Pummerer-type cyclization, highlighting the role of Lewis acids in enhancing cyclization reactions (Saitoh et al., 2001). Similarly, cascade reactions involving sulfonyl radicals have been utilized for synthesizing densely functionalized dihydroquinolin-2(1H)-ones, demonstrating the synthetic versatility of these frameworks (Zhu et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves spectroscopic methods and, in some cases, crystallography to elucidate the configuration and conformation of the molecules. The presence of nitro, sulfonyl, and benzamide functional groups in the compound suggests potential for diverse intermolecular interactions and molecular geometries, as observed in similar compounds (Pang et al., 2006).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of nitro and sulfonyl groups, which can undergo various chemical transformations, including reductions, substitutions, and cyclization reactions. The synthesis and functionalization of tetrahydroquinoline derivatives often involve catalytic processes and the use of directing groups to achieve desired products (Reddy et al., 2015).
科学的研究の応用
Synthetic Methods and Chemical Reactions
Research on compounds with similar structural features has focused on synthetic methodologies and chemical reactions that may also apply to the synthesis and application of "2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide". For instance, the Pummerer-type cyclization has been utilized for synthesizing tetrahydroisoquinoline and benzazepine derivatives, highlighting a method that could potentially be adapted for the synthesis of related compounds. The addition of boron trifluoride diethyl etherate has been shown to enhance cyclization yields, suggesting a possible strategy for optimizing reactions involving similar compounds (Saitoh et al., 2001).
Potential Biological Activities
Studies on structurally related compounds have explored their biological activities, particularly in the context of cancer research and enzyme inhibition. For example, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibition and marked antiproliferative activity against prostate cancer cells, indicating a potential area of application for similar compounds (Liu et al., 2015).
Chemical Behavior and Applications
The nucleophilic addition of amide anions to nitroquinolinium salts leading to benzamides represents another relevant synthetic route, potentially applicable to the modification and functionalization of "this compound" (Avakyan et al., 2019). This method could be instrumental in generating novel derivatives with specific biological activities.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22(19-10-4-5-11-21(19)25(27)28)23-17-12-13-20-16(15-17)7-6-14-24(20)31(29,30)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKIJTXSRFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

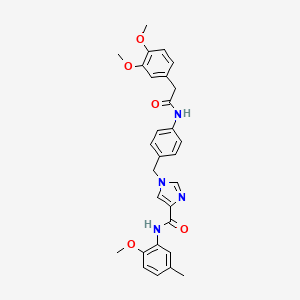
![1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2494885.png)
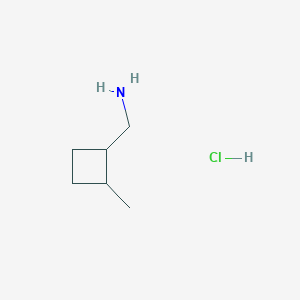
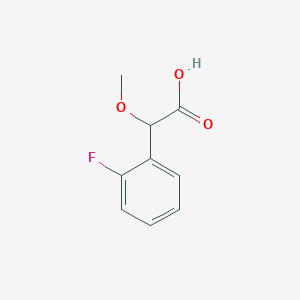

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)
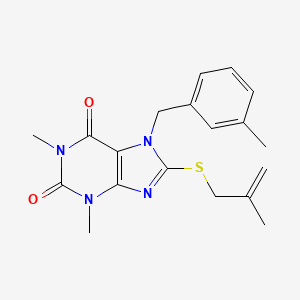

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)


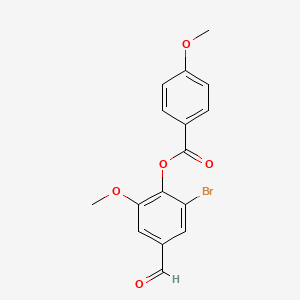
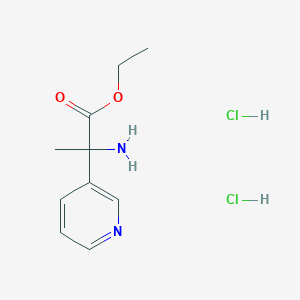
![N-(2-fluorophenyl)-2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2494906.png)